![molecular formula C21H17F2N5O3S B2652355 N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1223792-26-4](/img/structure/B2652355.png)
N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17F2N5O3S and its molecular weight is 457.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Insecticidal Properties
A study by Fadda et al. (2017) focused on the synthesis of various heterocycles, including compounds similar to the one , which demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential applications of such compounds in agriculture as pest control agents Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017). RSC Advances.
2. Antimicrobial Activity
Research by Reddy et al. (2013) explored the synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which included compounds with structural similarities to N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide. These compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential in developing new antimicrobial agents Reddy, C. S., Devi, M. V., Kumar, G. R., Sunitha, M., & Nagaraj, A. (2013). Journal of Heterocyclic Chemistry.
3. Application in Synthesis of Complex Molecules
Saravanan et al. (2010) conducted a study on novel thiazole derivatives, which showed significant antibacterial and antifungal activities. These derivatives included compounds structurally related to this compound. The findings highlight the compound's potential use in synthesizing complex molecules with desirable biological activities Saravanan, G., Alagarsamy, V., Pavitra, T. G. V., Kumar, G., Savithri, Y., Naresh, L., & Avinash, P. (2010). International Journal of Pharma and Bio Sciences.
4. Anticancer and Antimicrobial Properties
A study by Kumar et al. (2019) on N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which are structurally related to the compound , demonstrated potential anticancer and antimicrobial activities. This research suggests the compound's potential applications in cancer therapy and infection control Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H. (2019). Mediterranean Journal of Chemistry.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3S/c1-2-31-15-6-4-14(5-7-15)27-9-10-28-19(20(27)30)25-26-21(28)32-12-18(29)24-17-8-3-13(22)11-16(17)23/h3-11H,2,12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYENXGQLORGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


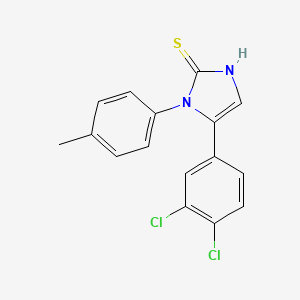


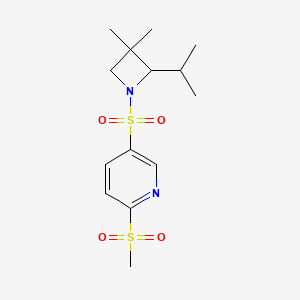

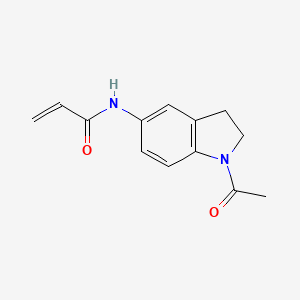
![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)
![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide](/img/structure/B2652288.png)
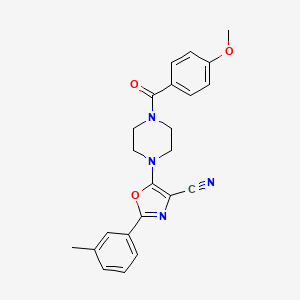
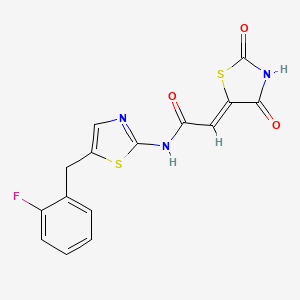

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)